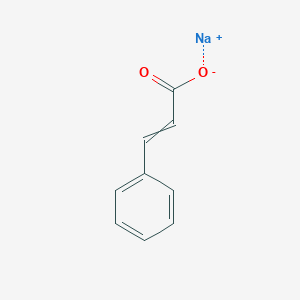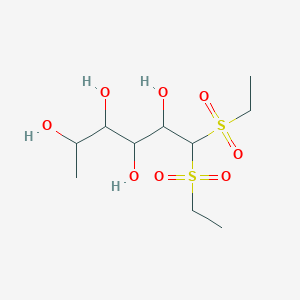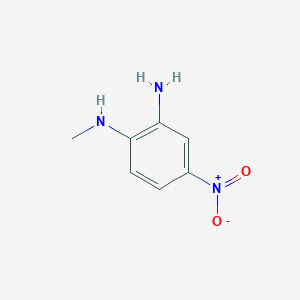![molecular formula C8H10N2 B018580 Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI) CAS No. 105945-18-4](/img/structure/B18580.png)
Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is also known as pyridoxal isonicotinoyl hydrazone (PIH) and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI) is not fully understood. However, it is believed to work by chelating iron ions and inhibiting the activity of iron-dependent enzymes. This, in turn, leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI) has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. It has also been shown to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI) has several advantages for use in lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied, and its properties and effects are well documented. However, it also has some limitations, including its potential toxicity and the need for careful handling.
Orientations Futures
There are several potential future directions for research on Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI). One area of interest is its potential use in the treatment of iron overload disorders. Another area of interest is its potential use as an anti-cancer agent. Additionally, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas, such as neurodegenerative diseases and viral infections.
In conclusion, Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been extensively studied for its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions for research. Further research is needed to fully understand its potential applications and to explore its potential in other areas of research.
Méthodes De Synthèse
Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI) can be synthesized by reacting pyridoxal with isonicotinic acid hydrazide. The reaction takes place in the presence of a catalyst and under controlled temperature and pressure conditions.
Applications De Recherche Scientifique
Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI) has been extensively studied for its potential applications in various fields. It has been found to have anti-tumor, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use as an iron chelator in the treatment of iron overload disorders.
Propriétés
IUPAC Name |
N-methyl-1-(6-methylpyridin-2-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-7-4-3-5-8(10-7)6-9-2/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYMIXKKNMQXMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dihydroxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B18500.png)
![3-Methyl-1,2,4-triazolo[3,4-A]phthalazine](/img/structure/B18503.png)






![[(1R,2S)-1-(2-acetamido-4-oxo-1H-pteridin-6-yl)-1-acetyloxypropan-2-yl] acetate](/img/structure/B18522.png)


![ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate](/img/structure/B18532.png)
